Cas no 96720-06-8 (3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide)

3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide Chemical and Physical Properties
Names and Identifiers
-
- 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide
- 2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate
- OLEYLOXYETHYL PHOSPHORYLCHOLINE
- Oleyoxyethyl Phosphorylcholine
- OOPC
- HB0472
- 96720-06-8
- SCHEMBL10937575
- C25H52NO5P
- NPLMVGGTFDUQHL-OUKQBFOZSA-N
- Oleyloxyethylphosphorylcholine
-
- Inchi: InChI=1S/C25H52NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-29-24-25-31-32(27,28)30-23-21-26(2,3)4/h12-13H,5-11,14-25H2,1-4H3/b13-12+
- InChI Key: NPLMVGGTFDUQHL-OUKQBFOZSA-N
- SMILES: CCCCCCCCC=CCCCCCCCCOCCOP(=O)([O-])OCC[N+](C)(C)C
Computed Properties
- Exact Mass: 478.36600
- Monoisotopic Mass: 477.35831076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 24
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.8Ų
- XLogP3: 6.7
Experimental Properties
- PSA: 74.80000
- LogP: 6.88030
3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-200711A-50 mg |
Oleyloxyethyl Phosphorylcholine, |
96720-06-8 | ≥98% | 50mg |
¥2,001.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200711-10 mg |
Oleyloxyethyl Phosphorylcholine, |
96720-06-8 | ≥98% | 10mg |
¥534.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200711A-50mg |
Oleyloxyethyl Phosphorylcholine, |
96720-06-8 | ≥98% | 50mg |
¥2001.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200711-10mg |
Oleyloxyethyl Phosphorylcholine, |
96720-06-8 | ≥98% | 10mg |
¥534.00 | 2023-09-05 |
3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide Related Literature
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
2. Book reviews
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide
Introduction to 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide and Its Significance in Modern Chemical Research
The compound with the CAS number 96720-06-8, known as 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, represents a fascinating intersection of organic chemistry and biochemistry. This intricate molecule has garnered attention in recent years due to its unique structural features and potential applications in pharmaceutical and biochemical research. The presence of multiple oxygenated and phosphorus-containing functional groups makes it a subject of interest for scientists exploring novel synthetic pathways and biological activities.
In the realm of chemical biology, the study of such complex molecules is crucial for understanding the mechanisms of various biological processes. The 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide structure combines a long-chain hydrocarbon backbone with oxygen and phosphorus heteroatoms, which can significantly influence its reactivity and interaction with biological targets. This compound’s architecture is reminiscent of natural products found in certain organisms, suggesting that it may have evolved-like properties that could be harnessed for therapeutic purposes.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with biological molecules with unprecedented accuracy. Studies have shown that the phosphahexacosene core of this molecule can act as a scaffold for designing novel catalysts or inhibitors. For instance, the oxygenated groups at positions 3, 5, and 8 may facilitate hydrogen bonding or metal coordination, making it a promising candidate for applications in enzymatic reactions or metalloprotein studies.
The inner salt form of this compound is particularly noteworthy due to its enhanced stability and solubility compared to free bases. This characteristic makes it more amenable to various chemical transformations and biological assays. Researchers have begun exploring its potential as a ligand in coordination chemistry, where the phosphorus center can bind to transition metals, forming complexes with unique catalytic properties. Such complexes are increasingly being investigated for their role in organic synthesis and industrial applications.
Beyond its synthetic utility, the 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide has shown promise in preliminary biological assays. Its structural motif suggests that it could interact with specific enzymes or receptors involved in metabolic pathways. For example, the long hydrocarbon chain might mimic fatty acid residues found in membrane-bound proteins, while the charged phosphorus group could engage with acidic residues in enzyme active sites. These interactions could lead to the development of new drugs targeting diseases related to metabolic dysregulation.
The hydroxy-N,N,N-trimethylammonium group at position 1 adds another layer of complexity to this molecule. This moiety is known for its ability to form stable salts and participate in hydrogen bonding networks. In biochemical systems, such groups are often involved in maintaining protein structure or mediating intermolecular interactions. The presence of multiple trimethylammonium groups enhances the compound’s overall positive charge density, which could be exploited for targeted drug delivery systems or as a component in electrochemical sensors.
One of the most exciting aspects of studying compounds like 3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide is the opportunity to discover new synthetic methodologies. The combination of oxygen and phosphorus heteroatoms introduces unique reaction pathways that are not commonly observed with simpler organic molecules. Researchers are currently exploring ways to functionalize this scaffold further using transition-metal-catalyzed cross-coupling reactions or organometallic chemistry techniques. These efforts could lead to a library of derivatives with tailored properties for various applications.
The pharmaceutical industry has been particularly keen on exploring such complex molecules due to their potential as drug candidates. The structural complexity often correlates with higher binding affinity and selectivity towards biological targets. While extensive clinical trials are still needed to validate these claims, preliminary data suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes or receptors implicated in human diseases. This aligns with the broader trend in drug discovery towards designing molecules with multiple functional groups that can interact synergistically with biological systems.
In conclusion,3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium, along with its various salts and derivatives, represents a promising area of research with significant implications for both chemical synthesis and biomedical applications. The unique combination of structural features—such as the long hydrocarbon chain, oxygenated functional groups, phosphorus heteroatom, and charged amine moiety—makes it a versatile molecule for further exploration. As computational methods improve and synthetic techniques evolve, researchers will undoubtedly uncover new ways to harness the potential of these complex compounds, leading to advancements that benefit both science and society.
96720-06-8 (3,5,8-Trioxa-4-phosphahexacos-17-en-1-aminium,4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide) Related Products
- 1781783-46-7(3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid)
- 2680599-94-2(4-Acetyl-2,6-dimethylmorpholine-3-carboxylic acid)
- 2411286-49-0(2-Chloro-N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]propanamide)
- 1803593-90-9(Methyl 6a-(Morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopentad1,2oxazole-3-carboxylate)
- 2224538-41-2(2-Chloro-n-{[(2,4-dichlorophenyl)carbamoyl]amino}acetamide)
- 288309-10-4(1-(isoquinolin-7-yl)ethanone)
- 2172220-43-6(3-cyclopropyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)
- 946330-95-6(N-(4-ethoxyphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide)
- 1046793-56-9(4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]morpholine)
- 1271475-82-1(2(1H)-Pyrimidinone, 4-(3-nitrophenyl)-6-(trifluoromethyl)-)




